Para-nitrophenylphosphonobutanoyl-glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

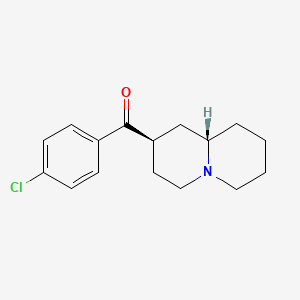

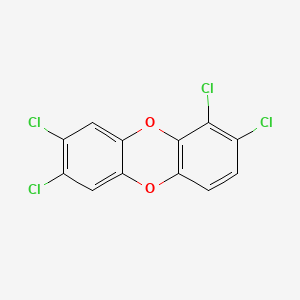

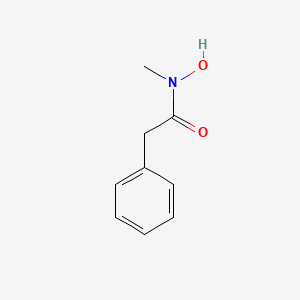

N-(p-nitrophenylphosphobutanoyl)glycine is a C-nitro compound that is the N-(p-nitrophenylphosphobutyryl) derivative of glycine; a cognate transition state analogue of the esterase-like catalytic antibody D2.3. It has a role as an epitope. It is a C-nitro compound, a phosphonic ester and a N-acylglycine.

Applications De Recherche Scientifique

Glyphosate Research and Protein Engineering

Glyphosate, a derivative similar to para-nitrophenylphosphonobutanoyl-glycine, has been extensively researched for its herbicidal properties and specificity to the enolpyruvyl shikimate-3-phosphate synthase enzyme in plants. This specificity contributes to its broad-spectrum herbicidal activity while maintaining minimal toxicity to humans and the environment. Recent studies have delved into the mechanisms of glyphosate resistance, exploring natural diversity, molecular evolution, and protein engineering to understand and potentially mitigate resistance in agricultural contexts (Pollegioni, Schonbrunn, & Siehl, 2011).

Environmental Fate and Transport

Research has also focused on the environmental fate and transport of glyphosate and its primary degradate, aminomethylphosphonic acid (AMPA). Studies suggest that the occurrence of glyphosate in surface water is influenced by factors like source strength, rainfall runoff, and flow route. The understanding of how glyphosate and AMPA interact with environmental systems provides crucial insights into their potential ecological impacts and helps in formulating strategies for sustainable use (Coupe, Kalkhoff, Capel, & Grégoire, 2012).

Glyphosate Degradation and Microbial Activity

The impact of glyphosate on soil microbial activity has been a subject of interest. Research indicates that glyphosate can influence the microbial activity in soils, altering the dynamics of various microbial populations. This interaction underscores the importance of understanding glyphosate's ecological footprint and its broader implications for agricultural soil management (Araújo, Monteiro, & Abarkeli, 2003).

Advances in Detection and Analysis

Technological advancements have led to the development of more sensitive and rapid methods for detecting glyphosate and AMPA in environmental samples. Techniques such as spectroelectrochemical and electrochemical detection have shown promising results in identifying these compounds efficiently, aiding in environmental monitoring and management efforts (Habekost, 2017).

Propriétés

Nom du produit |

Para-nitrophenylphosphonobutanoyl-glycine |

|---|---|

Formule moléculaire |

C12H15N2O8P |

Poids moléculaire |

346.23 g/mol |

Nom IUPAC |

2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]acetic acid |

InChI |

InChI=1S/C12H15N2O8P/c15-11(13-8-12(16)17)2-1-7-23(20,21)22-10-5-3-9(4-6-10)14(18)19/h3-6H,1-2,7-8H2,(H,13,15)(H,16,17)(H,20,21) |

Clé InChI |

WLNKGRQBMNPVSJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |

SMILES canonique |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)

![N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B1206300.png)